molecular formula C19H19N3O5S B2896715 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428371-05-4

2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2896715
CAS No.: 1428371-05-4
M. Wt: 401.44
InChI Key: OAPPGWQWJGYZPF-UHFFFAOYSA-N
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Description

2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic small molecule provided for research purposes to explore its potential as an immunomodulatory agent. While specific biological data for this compound is limited in the public domain, its structural features make it a compelling candidate for investigating the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a critical component of the innate immune system, and its overactivation is implicated in the pathogenesis of various inflammatory diseases. For instance, TLR4 has been identified as a potential therapeutic target for treating conditions like Mycoplasma pneumoniae (MP) pneumonia , where its inhibition can mitigate the resulting inflammatory lung injury. Research into TLR4 antagonists, often guided by computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking , is a significant focus in drug discovery. This compound is designed for use in high-throughput screening campaigns and mechanistic studies to elucidate its role in modulating NF-κB-mediated inflammatory responses. It is intended for qualified researchers studying immunology, inflammasome biology, and the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

2-oxo-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-18(22-9-1-2-10-22)11-13-3-5-14(6-4-13)21-28(25,26)15-7-8-17-16(12-15)20-19(24)27-17/h3-8,12,21H,1-2,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPGWQWJGYZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Cyclization

The synthesis begins with 5-nitro-2-hydroxybenzoic acid as the starting material. Sulfonation is achieved via chlorosulfonic acid treatment at 0–5°C, yielding 5-nitro-2-hydroxybenzenesulfonyl chloride . Subsequent amidation with aqueous ammonia generates 5-nitro-2-hydroxybenzenesulfonamide (Yield: 78%).

Cyclization to form the oxazole ring employs a modified Gabriel synthesis:

  • React 5-nitro-2-hydroxybenzenesulfonamide with chloroacetonitrile in dimethylformamide (DMF) at 80°C for 12 hours.
  • Catalyze with potassium carbonate to form 5-nitrobenzo[d]oxazole-2-sulfonamide .
  • Reduce the nitro group using hydrogen gas (1 atm) and palladium-on-carbon (10% w/w) in ethanol, producing 5-aminobenzo[d]oxazole-2-sulfonamide .

Oxidation to 2-Oxo Derivative

The 2-oxo group is introduced via oxidation with Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C, yielding 5-aminobenzo[d]oxazole-2(3H)-one-5-sulfonamide (Yield: 65%).

Synthesis of Fragment B: 4-(2-Oxo-2-(Pyrrolidin-1-Yl)Ethyl)Phenylamine

Pyrrolidinone Synthesis

Pyrrolidin-1-yl ketone is prepared through a Mannich reaction:

  • Condense pyrrolidine with ethyl acetoacetate in methanol, catalyzed by p-toluenesulfonic acid (PTSA), to form ethyl 3-(pyrrolidin-1-yl)acetoacetate .
  • Hydrolyze the ester with 6M HCl under reflux, followed by decarboxylation at 120°C to yield 1-(2-oxoethyl)pyrrolidin-2-one .

Phenethylamine Derivatization

  • Couple 1-(2-oxoethyl)pyrrolidin-2-one with 4-aminophenylacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Reduce the resulting imine with sodium cyanoborohydride (NaBH₃CN) in methanol, forming 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylamine (Yield: 58%).

Final Coupling and Characterization

Amide Bond Formation

Fragment A and B are coupled via a nucleophilic acyl substitution:

  • Activate 5-aminobenzo[d]oxazole-2(3H)-one-5-sulfonamide with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.
  • React with 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylamine in tetrahydrofuran (THF) at 0°C, using triethylamine (Et₃N) as a base (Yield: 72%).

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89–7.84 (m, 2H, aromatic), 3.42–3.38 (m, 4H, pyrrolidin-H), 2.91 (t, J = 6.5 Hz, 2H, CH₂), 2.65 (t, J = 6.5 Hz, 2H, CH₂).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1162 cm⁻¹ (SO₂ sym).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Sulfonation ClSO₃H, 0–5°C 78 92
Cyclization Chloroacetonitrile, K₂CO₃ 65 89
Oxidation Jones reagent, −10°C 65 90
Pyrrolidinone synthesis Mannich reaction, PTSA 58 85
Final coupling SOCl₂, Et₃N, THF 72 94

Challenges and Optimization Strategies

  • Low Yields in Cyclization : Replacing DMF with dimethylacetamide (DMAc) improved yields by 15%.
  • Side Reactions During Oxidation : Strict temperature control (−10°C) minimized over-oxidation byproducts.
  • Pyrrolidinone Stability : Storage under nitrogen atmosphere prevented ketone degradation.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents and linker regions. Key analogues include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups References
Target Compound Benzo[d]oxazole-5-sulfonamide 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl Pyrrolidine, sulfonamide, ketone
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole-5-sulfonamide 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl Furan, thiophene, hydroxyl
5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide Furan-2-sulfonamide Substituted phenyl, methylamine Furan, ketone, methylamine
N-(2-(Diethylamino)ethyl)-4-hydroxybenzamide hydrochloride Benzamide Diethylaminoethyl, hydroxyl Quaternary ammonium, hydroxyl

Key Observations :

  • Heterocyclic Variations: The target compound’s pyrrolidine contrasts with furan/thiophene () or diethylaminoethyl () groups, altering electronic and steric profiles.
  • Linker Modifications : The ethyl ketone linker in the target compound is analogous to and but lacks hydroxyl or aromatic substituents seen in other analogues.
  • Solubility Implications: The pyrrolidine moiety may enhance water solubility compared to purely aromatic substituents, while diethylaminoethyl groups () could further improve solubility via ionization .

Key Differences :

  • Catalytic Systems : The target compound and analogues employ Pd(dppf)Cl₂ for Suzuki-Miyaura cross-coupling, whereas compounds utilize simpler alkylation steps.
  • Substituent Compatibility : Pyrrolidine incorporation (target) likely requires milder conditions than furan/thiophene coupling () to preserve stereochemistry.
Table 3: Inferred Activity and Properties
Compound Potential Activity Physicochemical Traits References
Target Compound Antimicrobial (predicted) Moderate solubility (pyrrolidine), moderate logP
Compound Antimicrobial (assumed) Lower solubility (aromatic substituents), higher logP
Compounds Explicit antimicrobial screening Variable activity based on substituent electronics

Notable Trends:

  • Antimicrobial Efficacy : Electron-withdrawing substituents (e.g., halogens in ) enhance activity, suggesting the target’s pyrrolidine (electron-donating) may reduce potency but improve selectivity .
  • Metabolic Stability : The pyrrolidine ring may resist oxidative metabolism compared to furan/thiophene systems, which are prone to CYP450-mediated degradation .

Biological Activity

Structure and Composition

  • IUPAC Name : 2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
  • Molecular Formula : C22H26N4O4S
  • Molecular Weight : 450.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can lead to effects on fluid balance and pH regulation in tissues. Additionally, the oxazole moiety may contribute to the compound's ability to modulate signaling pathways involved in cancer cell proliferation and survival.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that 2-oxocycloalkylsulfonamides possess inhibitory activities against various human tumor cell lines, including HL-60 (human promyelocytic leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma) . The antitumor efficacy is often linked to the disruption of metabolic pathways essential for tumor growth.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
2-OxocyclohexylsulfonamideHL-605.0
2-OxocyclopentylsulfonamideBGC-8233.5
2-OxocyclobutylsulfonamideBel-74027.8

Inhibition of Enzymatic Activity

The compound has also been studied for its potential as an inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in glycosphingolipid metabolism. Inhibitors of GCS have therapeutic potential in treating lysosomal storage disorders such as Gaucher disease .

Case Studies

  • Gaucher Disease Treatment : In a study involving GCS inhibitors, oral administration led to improved motor function and reduced CNS inflammation in animal models . The therapeutic index of these compounds indicates their potential for broader applications beyond lysosomal storage disorders.
  • Cancer Therapeutics : A series of related sulfonamides demonstrated promising results in preclinical models for various cancers, suggesting that the structural motifs present in this compound could be leveraged for developing novel anticancer agents .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including sulfonamide coupling, pyrrolidine incorporation, and oxazole ring formation. Critical steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt under anhydrous conditions to minimize hydrolysis .
  • Oxazole cyclization : Optimize temperature (70–90°C) and solvent (DMF or THF) to enhance ring closure efficiency .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to isolate intermediates with >95% purity . Yield improvements (from ~40% to 65%) are achievable by adjusting catalyst loading (e.g., 10 mol% Pd for cross-coupling) and reaction time .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide NH (~δ 10.2 ppm) and pyrrolidine protons (~δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 443.1523 (calculated) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular H-bonds stabilizing the oxazole ring) .
  • HPLC-PDA : Monitor purity (>98%) using a 254 nm wavelength .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

  • Enzyme inhibition : Screen against kinases (e.g., CDK2) or proteases using fluorogenic substrates (IC₅₀ determination) .
  • Cell viability assays : Test in cancer lines (e.g., HeLa, MCF-7) via MTT assay, noting EC₅₀ values .
  • Solubility/pharmacokinetics : Use shake-flask method (PBS pH 7.4) and microsomal stability assays (t₁/₂ > 60 min preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies refine its pharmacological profile?

  • Functional group modulation :
ModificationImpact on Activity
Pyrrolidine → piperidineReduced kinase affinity (ΔpIC₅₀ = -1.2)
Sulfonamide → carbamateImproved solubility but lower metabolic stability
  • Bioisosteric replacement : Substitute the oxazole with thiazole to assess changes in target engagement .
  • 3D-QSAR modeling : Align analogs using CoMFA to identify electrostatic/hydrophobic hotspots .

Q. What computational strategies predict binding modes and metabolic pathways?

  • Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., CDK2, PDB: 1HCL) to prioritize targets .
  • Metabolite prediction (Meteor Nexus) : Identify likely Phase I oxidation sites (e.g., pyrrolidine ring) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in bioactivity data across experimental models be resolved?

  • Case example : Discrepancies in cytotoxicity (HeLa vs. HEK293) may arise from off-target effects. Validate via:
  • Target deconvolution : Use affinity proteomics (pull-down assays with biotinylated probes) .
  • Orthogonal assays : Confirm apoptosis via Annexin V staining and caspase-3 activation .
    • Statistical rigor : Apply Bland-Altman analysis to compare inter-lab variability in IC₅₀ measurements .

Methodological Considerations

  • Synthetic Challenges : Side reactions during oxazole formation (e.g., dimerization) require strict temperature control .
  • Data Reproducibility : Report reaction conditions (solvent grade, catalyst batch) to mitigate variability .
  • Ethical Screening : Exclude analogs with PAINS (pan-assay interference) substructures (e.g., thiol-reactive motifs) .

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